chemical properties of 4-Ethylpiperidine-1-carbonyl chloride
chemical properties of 4-Ethylpiperidine-1-carbonyl chloride
Chemical Properties and Applications of 4-Ethylpiperidine-1-carbonyl chloride
Introduction
4-Ethylpiperidine-1-carbonyl chloride (CAS: 1511876-42-8 ) is a specialized electrophilic reagent used primarily in medicinal chemistry and organic synthesis.[1][2][3][4] Belonging to the class of carbamoyl chlorides, it serves as a critical "linker" molecule, enabling the introduction of the 4-ethylpiperidine moiety—a privileged substructure in drug discovery known for modulating lipophilicity and receptor binding affinity.
Unlike simple alkyl halides, this compound possesses a highly reactive acyl chloride functionality masked within a urea-like electronic environment. This unique electronic structure grants it distinct reactivity profiles compared to standard acid chlorides, making it an indispensable tool for synthesizing complex ureas , carbamates , and thiocarbamates .
Physicochemical Profile
The following data summarizes the core chemical identity and predicted physical properties of the compound. Due to its status as a specialized intermediate, some values are derived from high-fidelity predictive models standard in the pharmaceutical industry.
| Property | Value / Description |
| CAS Number | 1511876-42-8 |
| IUPAC Name | 4-Ethylpiperidine-1-carbonyl chloride |
| Molecular Formula | C₈H₁₄ClNO |
| Molecular Weight | 175.66 g/mol |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
| Density (Predicted) | ~1.10 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 240–250°C (at 760 mmHg) – Note: Likely decomposes before boiling |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform |
| Stability | Moisture Sensitive (Hydrolyzes to release HCl and CO₂) |
Synthetic Pathways & Methodology
The synthesis of 4-Ethylpiperidine-1-carbonyl chloride is a precision operation requiring strict anhydrous conditions. While historical methods utilized phosgene gas, modern laboratory protocols favor Triphosgene (bis(trichloromethyl) carbonate) due to its solid state and safer handling profile.
Protocol: Triphosgene-Mediated Carbonylation
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Rationale: Triphosgene acts as a solid source of phosgene equivalents (1 mol Triphosgene ≈ 3 mol Phosgene). The reaction is exothermic and requires controlled addition to prevent the formation of symmetrical urea byproducts.
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve Triphosgene (0.35 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C .[5]
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Amine Addition: Dissolve 4-ethylpiperidine (1.0 eq) and a non-nucleophilic base (e.g., Triethylamine or DIPEA , 1.1 eq) in DCM.
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Controlled Reaction: Add the amine solution dropwise to the triphosgene solution over 30–60 minutes. Critical: Maintaining 0°C prevents side reactions.
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Work-up: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS (as methyl carbamate derivative).
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Purification: The mixture is typically filtered to remove ammonium salts. The filtrate is concentrated in vacuo. Distillation is difficult due to thermal instability; the crude product is often used directly or purified via rapid filtration through a silica plug under inert gas.
Caption: Figure 1. Triphosgene-mediated synthesis pathway emphasizing the electrophilic substitution mechanism.
Reactivity & Mechanistic Insights
The carbonyl chloride moiety (N-CO-Cl) is less reactive than a standard acyl chloride (R-CO-Cl) due to the resonance donation from the nitrogen lone pair, which stabilizes the carbonyl carbon. However, it remains a potent electrophile towards specific nucleophiles.
Core Reactivity Profiles
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Hydrolysis (Degradation Pathway):
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Upon contact with water, the compound hydrolyzes to the corresponding carbamic acid , which is unstable and spontaneously decarboxylates to regenerate the parent amine (4-ethylpiperidine) and CO₂.
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Implication: Anhydrous storage is non-negotiable.
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Aminolysis (Urea Formation):
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Reacts with primary or secondary amines to form unsymmetrical ureas .
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Utility: Common in fragment-based drug design (FBDD) to link two pharmacophores.
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Alcoholysis (Carbamate Formation):
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Reacts with alcohols (often requiring a catalyst like DMAP) to form carbamates .
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Utility: Used to create prodrugs or modulate solubility.
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Caption: Figure 2. Divergent reactivity pathways. Hydrolysis leads to degradation, while nucleophilic attack yields stable scaffolds.
Applications in Drug Development
The 4-ethylpiperidine motif is a structural analog of the simple piperidine ring found in thousands of bioactive compounds. The "ethyl" modification at the 4-position introduces specific steric bulk and lipophilicity (LogP modulation), which can:
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Enhance Selectivity: The ethyl group can lock the conformation of the piperidine ring or fill hydrophobic pockets in receptors (e.g., GPCRs, Kinases).
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Metabolic Stability: Blocking the 4-position can reduce metabolic oxidation at that site.
Key Application Areas:
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GPCR Antagonists: Synthesis of urea-linked antagonists where the basic nitrogen of piperidine mimics a neurotransmitter.
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Kinase Inhibitors: Used to attach solubilizing groups to the core hinge-binding scaffold.
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Agrochemicals: Carbamoyl chlorides are precursors to carbamate pesticides, though this specific derivative is more common in high-value pharma research.
Handling, Safety, and Storage
Signal Word: DANGER
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Hazard Statements: Causes severe skin burns and eye damage (H314).[6] Reacts with water to release toxic gas (HCl).
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Storage:
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Store under Argon or Nitrogen .[5]
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Temperature: 2–8°C (Refrigerated).
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Container: Tightly sealed, corrosion-resistant (glass with PTFE liner).
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Disposal: Quench slowly with an excess of aqueous sodium bicarbonate or ammonium hydroxide solution in an ice bath before disposal.
References
-
PubChemLite. (2025). 4-ethylpiperidine-1-carbonyl chloride (Compound Summary).[1][2][3][4][7][8] University of Luxembourg.[8] Link
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BLD Pharm. (2024). Product Datasheet: 4-Ethylpiperidine-1-carbonyl chloride (CAS 1511876-42-8).[1][2][3][4][7]Link
- Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH. (Authoritative text on the synthesis of carbamoyl chlorides).
- Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Context on acyl chloride reactivity).
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Kumari, S., et al. (2020). Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers. Link
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- 3. 103816-19-9|[1,4'-Bipiperidine]-1'-carbonyl chloride|BLD Pharm [bldpharm.com]
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